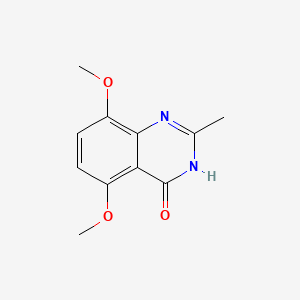
Guanine-13C5,15N5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanine-13C5,15N5 is a stable isotope-labeled compound of guanine, where five carbon atoms are labeled with carbon-13 and five nitrogen atoms are labeled with nitrogen-15It is a purine derivative, consisting of a fused pyrimidine-imidazole ring system with conjugated double bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Guanine-13C5,15N5 involves the incorporation of carbon-13 and nitrogen-15 isotopes into the guanine molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis of guanine. One common method involves the use of labeled formamide and formic acid in the presence of ammonia to form the labeled guanine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using labeled precursors. The process includes the purification of the labeled guanine through crystallization or chromatography techniques to ensure high purity and isotopic enrichment .
Analyse Chemischer Reaktionen
Types of Reactions
Guanine-13C5,15N5 undergoes various chemical reactions, including:
Oxidation: Guanine can be oxidized to form 8-oxoguanine, a common oxidative lesion in DNA.
Reduction: Reduction reactions can convert guanine to dihydroguanine.
Substitution: Guanine can undergo substitution reactions, particularly in the presence of electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic reagents like alkyl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: 8-oxoguanine
Reduction: Dihydroguanine
Substitution: Various substituted guanine derivatives.
Wissenschaftliche Forschungsanwendungen
Guanine-13C5,15N5 has numerous applications in scientific research, including:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in nucleic acid research to study DNA and RNA synthesis, repair, and interactions.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and technologies, including organic semiconductors and dyes .
Wirkmechanismus
Guanine-13C5,15N5 exerts its effects primarily through its incorporation into nucleic acids. It interacts with various molecular targets, including enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductases. The labeled isotopes allow for precise tracking and quantification of guanine in biological systems, providing insights into molecular pathways and mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenine-13C5,15N5: Another isotope-labeled purine used in nucleic acid research.
Cytosine-13C5,15N5: A labeled pyrimidine used in similar applications.
Thymine-13C5,15N5: A labeled pyrimidine found in DNA.
Uracil-13C5,15N5: A labeled pyrimidine found in RNA
Uniqueness
Guanine-13C5,15N5 is unique due to its specific labeling with carbon-13 and nitrogen-15, which allows for detailed studies of guanine’s role in nucleic acids. Its stable isotope labeling provides a non-radioactive method for tracing and quantifying guanine in various biological and chemical processes, making it a valuable tool in research .
Eigenschaften
CAS-Nummer |
1207522-89-1 |
|---|---|
Molekularformel |
C5H5N5O |
Molekulargewicht |
161.056 |
IUPAC-Name |
2-azanyl-3,7-dihydropurin-6-one |
InChI |
InChI=1S/C5H5N5O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H4,6,7,8,9,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
InChI-Schlüssel |
UYTPUPDQBNUYGX-IIYFYTTLSA-N |
SMILES |
C1=NC2=C(N1)C(=O)N=C(N2)N |
Synonyme |
2-Amino-1,9-dihydro-6H-purin-6-one-13C5,15N5; 2-Amino-6-hydroxy-1H-purine-13C5,15N5; 2-Amino-6-hydroxypurine-13C5,15N5; 2-Aminohypoxanthine-13C5,15N5; 9H-Guanine-13C5,15N5; 2-Amino-hypoxanthine-13C5,15N5; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B571293.png)



